4-Neopentylpyridine
Description
Scope and Significance of Pyridine (B92270) Derivatives in Contemporary Organic Chemistry
Pyridine and its derivatives are ubiquitous in modern chemical science, finding application in fields ranging from medicinal chemistry to materials science. researchgate.net The nitrogen atom in the pyridine ring imparts a dipole moment and basicity, and it alters the reactivity of the aromatic system compared to benzene (B151609). wikipedia.org This allows for a diverse range of chemical transformations, making pyridines valuable intermediates in the synthesis of complex molecules. pharmaguideline.com
The significance of pyridine derivatives is underscored by their presence in numerous pharmaceuticals, agrochemicals, and natural products. illinois.edu Furthermore, their ability to act as ligands for transition metals has led to the development of a wide variety of catalysts and functional materials. wikipedia.orgalfachemic.com The electronic and steric properties of the pyridine ring can be finely tuned by the introduction of substituents, allowing for precise control over the behavior of the resulting molecule. researchgate.net
Historical Context of Neopentyl-Substituted Pyridines in Academic Inquiry
The introduction of alkyl substituents onto the pyridine ring has been a long-standing area of investigation in organic chemistry. Early methods for the synthesis of alkylpyridines often relied on the Chichibabin reaction, first reported in 1924, which involves the condensation of aldehydes or ketones with ammonia. wikipedia.org While effective for simple alkyl groups, the synthesis of more sterically demanding substituted pyridines, such as those containing a neopentyl group, required the development of more sophisticated synthetic strategies.
The neopentyl group, with its bulky tert-butyl moiety attached to a methylene (B1212753) linker, presents unique steric challenges in synthesis and can significantly influence the properties of the parent pyridine ring. Historically, the synthesis of such compounds was often a multi-step process with modest yields. The development of modern cross-coupling reactions and more versatile ring-synthesis methodologies has made the preparation of neopentyl-substituted pyridines more accessible to the wider research community. organic-chemistry.org
Overview of Current Research Trajectories for 4-Neopentylpyridine Systems
While dedicated research on this compound itself is not extensively documented in publicly available literature, its potential applications can be inferred from current trends in pyridine chemistry. The primary areas of interest for a molecule with the structural features of this compound would likely be in catalysis and materials science, where the bulky neopentyl group can be exploited to control the steric environment around the coordinating nitrogen atom.
In the realm of catalysis, this compound could serve as a sterically hindered ligand for transition metal catalysts. The neopentyl group would create a specific pocket around the metal center, potentially influencing the selectivity of catalytic transformations. For instance, in polymerization reactions, such ligands can affect the microstructure of the resulting polymer. alfachemic.com
In materials science, the incorporation of this compound into coordination polymers or metal-organic frameworks (MOFs) could be explored. nih.gov The steric bulk of the neopentyl group could be used to control the porosity and dimensionality of these materials, which is crucial for applications in gas storage, separation, and catalysis. The study of its coordination chemistry with various metal ions would be a key step in this direction. researchgate.net
Interactive Data Table: Physicochemical Properties of Pyridine and Related Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | pKa of Conjugate Acid |
| Pyridine | C₅H₅N | 79.10 | 115 | 5.23 |
| 4-Methylpyridine (B42270) | C₆H₇N | 93.13 | 145 | 6.03 |
| 4-tert-Butylpyridine (B128874) | C₉H₁₃N | 135.21 | 196 | 5.83 |
| This compound | C₁₀H₁₅N | 149.23 | Not available | Not available |
Alkylation Approaches for Pyridine Ring Functionalization
The introduction of alkyl groups, such as neopentyl, onto a pyridine ring can be a significant challenge in heterocyclic chemistry due to issues with regioselectivity and overalkylation. nih.govnih.gov Various methods have been developed to address these challenges, including direct alkylation, Grignard reagent-mediated strategies, and transition-metal-catalyzed cross-coupling reactions.
Direct Alkylation of Pyridine Scaffolds with Neopentyl Halides
Direct position-selective C-4 alkylation of pyridine has historically been difficult to achieve. nih.govnih.gov One prominent method for such transformations is the Minisci reaction, which involves the addition of a radical species to an electron-deficient heterocycle. nih.gov To overcome the common issue of obtaining mixtures of regioisomers, a strategy employing a simple maleate-derived blocking group has been developed. nih.govnih.gov This approach enables precise control for Minisci-type decarboxylative alkylation specifically at the C-4 position, providing an accessible route to 4-alkylated pyridines. nih.gov
The process involves the formation of a pyridinium (B92312) species that is stable and often crystalline. nih.gov This intermediate can then undergo functionalization under classic Minisci conditions, using a carboxylic acid as the alkyl donor, to yield a single C-4 substituted adduct. nih.gov This method represents a strategic shift, applying Minisci chemistry at an early stage of synthesis (on the native pyridine) rather than as a late-stage functionalization technique. nih.gov
Grignard Reagent-Mediated Alkylation Strategies
Grignard reagents are versatile nucleophiles used for forming carbon-carbon bonds with pyridine derivatives. One approach involves the reaction of Grignard reagents with pyridinium salts, which can lead to the formation of 1,4-dihydropyridines through a dearomatization process. nih.gov
A more direct method for synthesizing 4-alkylpyridines is the coupling of Grignard reagents with 4-substituted pyridines. For instance, 4-sulfonylpyridines can react with various Grignard reagents, including alkyl and aryl types, to yield 4-substituted pyridines without the need for a catalyst or an oxidant. researchgate.net Another innovative, transition-metal-free method involves the purple light-promoted radical coupling of 4-bromopyridines with Grignard reagents. organic-chemistry.org This reaction is initiated by a single electron transfer (SET) from the Grignard reagent to the bromopyridine, stimulated by the light, which generates a pyridyl radical that subsequently couples with the alkyl group. organic-chemistry.org
| Method | Pyridine Substrate | Reagent | Key Conditions | Product Type |
| Dearomatization | Pyridinium Salt | Neopentylmagnesium halide | Chiral copper catalyst | 1-Neopentyl-1,4-dihydropyridine derivative nih.gov |
| Cross-Coupling | 4-Sulfonylpyridine | Neopentylmagnesium halide | Anhydrous THF, 0 °C | This compound researchgate.net |
| Radical Coupling | 4-Bromopyridine | Neopentylmagnesium halide | Purple light irradiation | This compound organic-chemistry.org |
Palladium-Catalyzed Introduction of Neopentyl Groups onto Pyridine Rings
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. To introduce a neopentyl group at the 4-position of a pyridine ring, a common strategy involves the coupling of a 4-halopyridine or a pyridine-4-yl triflate/nonaflate with a neopentyl-containing organometallic reagent. researchgate.net
These reactions typically employ a palladium catalyst, often in combination with a phosphine ligand, to facilitate the formation of the C-C bond. nih.gov For example, pyridin-4-yl nonaflates can undergo palladium-catalyzed transformations to yield various substituted pyridine derivatives. researchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. Asymmetric variants of these reactions have also been developed, using chiral palladium complexes to produce enantiomerically enriched products, which is particularly relevant in the synthesis of pharmaceutical intermediates. nih.gov
Synthesis of Substituted this compound Derivatives
Once the this compound scaffold is obtained, it can be further modified to introduce additional functional groups, leading to a diverse range of derivatives.
Preparation of N2-Neopentylpyridine-2,4-diamine via Nucleophilic Substitution
The synthesis of N-alkylated aminopyridines often proceeds through nucleophilic aromatic substitution (SNAr). To prepare a compound such as N2-neopentylpyridine-2,4-diamine, a suitable starting material would be a pyridine ring with a leaving group at the 2-position and an amino group at the 4-position, such as 2-chloro-4-aminopyridine. The reaction would involve the nucleophilic attack of neopentylamine on the C-2 position of the pyridine ring, displacing the chloride.
The reactivity of the pyridine ring towards nucleophilic substitution is enhanced by the presence of electron-withdrawing groups. nih.gov In the absence of strong activation, the reaction may require elevated temperatures or the use of a catalyst. The synthesis of the precursor, 2-chloro-4-aminopyridine, can be achieved from 2-chloro-4-nitropyridine N-oxide by reduction of the nitro group and the N-oxide functionality. google.com
Synthetic Routes to Halogenated this compound Derivatives (e.g., 2-Chloro-4-neopentylpyridine, 2-Bromo-4-neopentylpyridine)
Halogenated derivatives of this compound are valuable intermediates for further functionalization. A common method for their synthesis is the Sandmeyer reaction, starting from an aminopyridine. For instance, 2-amino-4-neopentylpyridine could be converted to 2-bromo- or 2-chloro-4-neopentylpyridine. This process involves the diazotization of the amino group with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid, followed by the introduction of the halogen using a copper(I) halide salt (CuBr or CuCl). guidechem.com This diazotization procedure is a well-established method for converting amino groups on aromatic rings to various other functionalities, including halogens. guidechem.comorgsyn.org
An alternative strategy involves starting with a dihalogenated pyridine and selectively introducing the neopentyl group at the C-4 position via a metal-catalyzed cross-coupling reaction, as described in section 2.1.3. The differential reactivity of halogens (e.g., iodine being more reactive than bromine or chlorine) can be exploited to achieve regioselective substitution. patsnap.com
| Derivative | Starting Material | Key Reagents | Reaction Type |
| 2-Bromo-4-neopentylpyridine | 2-Amino-4-neopentylpyridine | 1. NaNO₂, HBr2. CuBr | Sandmeyer Reaction guidechem.com |
| 2-Chloro-4-neopentylpyridine | 2-Amino-4-neopentylpyridine | 1. NaNO₂, HCl2. CuCl | Sandmeyer Reaction |
| 2-Chloro-4-neopentylpyridine | 2-Chloro-4-iodopyridine | Neopentylboronic acid or ester | Palladium-catalyzed cross-coupling |
An in-depth examination of the synthetic approaches for this compound and its associated derivatives reveals a landscape of intricate chemical strategies. This article focuses exclusively on the methodologies for creating these compounds, optimizing their synthetic pathways, and investigating the formation of related structures as byproducts.
Structure
3D Structure
Properties
Molecular Formula |
C10H15N |
|---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
4-(2,2-dimethylpropyl)pyridine |
InChI |
InChI=1S/C10H15N/c1-10(2,3)8-9-4-6-11-7-5-9/h4-7H,8H2,1-3H3 |
InChI Key |
FZTFAYKHFMWDKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC=NC=C1 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 4 Neopentylpyridine Systems
Reactions Involving the Pyridine (B92270) Nitrogen Atom
The nitrogen atom in the pyridine ring is a primary site for chemical reactions, including oxidation and subsequent rearrangements, as well as directing nucleophilic attacks on the ring itself.
The N-oxidation of pyridines bearing alkyl substituents, followed by reaction with acylating agents like acetic anhydride (B1165640), is a well-studied transformation that can lead to a variety of products. This reaction, often related to the Boekelheide rearrangement, proceeds through several key mechanistic steps. wikipedia.orgresearchgate.netresearchgate.net
When 4-neopentylpyridine N-oxide is treated with acetic anhydride, a complex reaction ensues. The initial step is the acylation of the N-oxide oxygen atom by the anhydride, forming an N-acetoxypyridinium intermediate. researchgate.netchemtube3d.com This intermediate is highly reactive and serves as the entry point to several product-forming pathways. Unlike simple 4-alkylpyridines which might primarily yield the corresponding pyridyl carbinol acetate (B1210297), the neopentyl group's structure introduces significant mechanistic complexity. researchgate.netrsc.org The reaction of 2-neopentyl-pyridine 1-oxide, a constitutional isomer, with acetic anhydride has been shown to yield products that are explained by the involvement of carbonium ion rearrangements. rsc.org
Following the initial N-acetoxylation, an anhydrobase intermediate is formed. This species is generated by the abstraction of a proton from the carbon adjacent to the pyridine ring. chemtube3d.com However, in the case of this compound, the quaternary carbon of the neopentyl group has no protons. Instead, the reaction likely proceeds through the fragmentation of the N-acetoxypyridinium species to form an ion pair, consisting of a pyridinium (B92312) cation and an acetate anion. This ion pair is central to the subsequent transformations. An NMR study involving 4-benzylpyridine (B57826) N-oxide and acetic anhydride identified a transient intermediate assigned as an anhydrobase, highlighting its role in the reaction cascade. researchgate.net
The defining feature of the reaction with this compound N-oxide is the propensity for Wagner-Meerwein rearrangements involving the neopentyl cation or a related carbocationic species. uoi.grscribd.com Once the N-acetoxy bond cleaves to form an ion pair, the resulting neopentyl carbocation is highly unstable and rapidly rearranges. rsc.orgyoutube.com This rearrangement involves a 1,2-methyl shift, converting the primary neopentyl cation into a more stable tertiary pentyl cation (tert-amyl cation). This rearranged cation can then be trapped by the acetate nucleophile or undergo elimination to form various isomeric alkenes.
Studies on the closely related 2-neopentyl-pyridine 1-oxide confirm that the product distribution is dictated by such carbonium ion rearrangements. rsc.org This leads to a mixture of products rather than a single, simple substitution product.
Table 1: Plausible Products from Rearrangement of 4-Neopentylpyridinium Intermediate This table is illustrative of the types of products expected based on established carbocation chemistry, as specific yield data for the this compound reaction is not readily available in the searched literature.
| Product Name | Structure | Formation Pathway |
| 4-(1,1-Dimethylpropyl)pyridine | Trapping of the rearranged tertiary carbocation by the pyridine ring (if rearrangement occurs prior to complete separation). | |
| 4-(2-Methylbut-2-en-2-yl)pyridine | Elimination of a proton from the tertiary carbocation. | |
| 2-Methyl-4-(pyridin-4-yl)butan-2-ol | Trapping of the rearranged tertiary carbocation by acetate, followed by hydrolysis. |
The precise nature of the intermediate—whether it is a radical pair or an ion pair—has been a subject of investigation. Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a powerful NMR technique used to detect radical reaction mechanisms. wikipedia.orgnih.gov When a reaction proceeds through a radical pair, specific nuclei can exhibit enhanced absorption or emission signals in the NMR spectrum. mdpi.com
Investigations into the reaction of various alkylpyridine N-oxides with acetic anhydride have utilized this method. For 4-methylpyridine (B42270) N-oxide, a CIDNP effect was observed, suggesting at least partial formation of a radical pair. researchgate.net However, attempts to observe a CIDNP effect for this compound N-oxide were negative. researchgate.net This absence of CIDNP enhancement, coupled with the observation of products derived from classic carbocation rearrangements, strongly supports a predominantly ionic (ion-pair) pathway for this compound N-oxide, rather than a radical-pair mechanism. rsc.orgresearchgate.net
The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. uoanbar.edu.iqquimicaorganica.org The presence of the nitrogen atom makes the ring system analogous to a benzene (B151609) ring substituted with a strong electron-withdrawing group. uoanbar.edu.iq For this compound, nucleophilic substitution would primarily occur at the 2- and 6-positions.
While specific examples detailing nucleophilic substitution on this compound are not prevalent in the surveyed literature, the general principles of pyridine chemistry apply. Reactions would typically require a leaving group at the 2- or 6-position or employ very strong nucleophiles capable of displacing a hydride ion, such as in the Chichibabin reaction. uoanbar.edu.iq The steric bulk of the neopentyl group at the 4-position would likely exert some influence on the regioselectivity and rate of substitution at the adjacent 2- and 6-positions, potentially hindering the approach of the nucleophile. The reaction proceeds via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. fishersci.filibretexts.org
N-Oxidation Reactions of this compound
Transformations of the Neopentyl Side Chain
The neopentyl group, characterized by a quaternary carbon atom bonded to a pyridine ring, presents distinct reactivity patterns due to its steric bulk and the absence of benzylic protons. Transformations of this side chain require specific reagents and conditions to overcome its inherent stability.
The oxidation of the neopentyl side chain in this compound is challenging due to the lack of easily oxidizable benzylic C-H bonds. However, under specific conditions, oxidation can be achieved.
Research has shown that the oxidation of alkyl side chains on pyridine rings can lead to the formation of alcohols or ketones, depending on the reaction conditions. smolecule.com For instance, the reaction of this compound 1-oxide with acetic anhydride has been reported to yield 2-(4-pyridyl)-3-methyl-2-butene and 1-(4-pyridyl)-2,2-dimethyl-1-propyl acetate. researchgate.net The formation of these products is suggested to occur through an ion pair fragmentation of an anhydrobase intermediate, leading to both an ester and alkenes via carbocation rearrangements. researchgate.net
While direct oxidation of the neopentyl group is difficult, functionalization can be achieved through multi-step sequences. For example, radical chlorodifluoromethylation of (hetero)arenes using chlorodifluoroacetic anhydride under mild photochemical conditions has been reported, offering a pathway to introduce a functional group that can be further transformed. researchgate.net
Table 1: Products from the Oxidation of this compound 1-Oxide with Acetic Anhydride
| Product Name | Yield |
|---|---|
| 2-(4-pyridyl)-3-methyl-2-butene | 54% |
Data sourced from a study on the reaction of this compound 1-oxide with acetic anhydride. researchgate.net
The direct functionalization of C(sp3)–H bonds in the neopentyl side chain represents a modern and efficient method for creating new carbon-carbon bonds. The pyridine nitrogen can act as a directing group, facilitating the activation of otherwise inert C-H bonds.
Palladium-catalyzed C–H activation is a prominent strategy for this transformation. The pyridine ring can assist in directing a palladium catalyst to a nearby C–H bond for functionalization. researchgate.net For instance, palladium(II) acetate has been used to metallate the methyl group of 2-neopentylpyridine (B8651772), forming cyclopalladated complexes. smolecule.com This indicates the feasibility of activating the C-H bonds of the neopentyl group.
The arylation of unactivated C(sp3)–H bonds is a key application of this methodology. nih.gov By employing a suitable palladium catalyst and ligand system, it is possible to introduce an aryl group to the neopentyl side chain. For example, a pyridyl group-assisted palladium-catalyzed secondary C(sp3)−H arylation protocol has been developed, highlighting the importance of substituents on the pyridine ring to promote the reaction and control regioselectivity. researchgate.net While much of the research has focused on activating C-H bonds at the β and γ positions relative to a directing group, the principles can be extended to the neopentyl system. chemrxiv.orgnih.govrsc.org The development of new ligands, such as pyridinesulfonic acid, has expanded the scope of substrates for C(sp3)–H activation. nih.gov
Table 2: Catalyst Systems for C(sp3)–H Arylation
| Catalyst | Ligand | Directing Group | Substrate Scope |
|---|---|---|---|
| Pd(OAc)2 | PPh3 | Pyridinecarboxyamide | Arylation of C-H bond on the pyridine ring adjacent to the amide. nih.gov |
| Pd(OAc)2 | 3-Nitro-5-chloro-pyridone | Pyruvic acid derived directing group | γ-C(sp3)–H arylation of aliphatic alcohols. nih.gov |
Intramolecular Cyclization and Rearrangement Pathways (e.g., Boekelheide Rearrangement of 2-Neopentylpyridine 1-Oxide)
Intramolecular reactions provide a powerful means to construct complex cyclic structures from linear precursors. The Boekelheide rearrangement is a classic example of a rearrangement involving pyridine N-oxides.
The Boekelheide rearrangement typically involves the reaction of a 2-alkylpyridine 1-oxide with an acylating agent, such as acetic anhydride or trifluoroacetic anhydride, to yield a 1-(2-pyridinyl)alkyl alcohol after hydrolysis. researchgate.netwikipedia.org The mechanism proceeds through a researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.org
Studies on 2-neopentylpyridine 1-oxide have shown that it undergoes rearrangement to yield products that are explained by the involvement of carbonium ion rearrangements, suggesting an ion-pair intermediate rather than a radical-pair. researchgate.netresearchgate.net This contrasts with the behavior of other 2-alkylpyridine 1-oxides. researchgate.net The reaction of 2-neopentylpyridine 1-oxide with acetic anhydride leads to products arising from these rearrangements. researchgate.net
Beyond the Boekelheide rearrangement, other intramolecular cyclization pathways are possible for functionalized neopentylpyridine derivatives. For example, palladium-catalyzed intramolecular C–H arylation has been used to synthesize fused nitrogen-containing heterocycles. nih.gov Additionally, electrochemically induced radical cyclizations offer another route to form heterocyclic structures. beilstein-journals.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetic anhydride |
| 2-(4-pyridyl)-3-methyl-2-butene |
| 1-(4-pyridyl)-2,2-dimethyl-1-propyl acetate |
| Chlorodifluoroacetic anhydride |
| Palladium(II) acetate |
| 2-Neopentylpyridine |
| Phenylphosphine (PPh3) |
| 3-Nitro-5-chloro-pyridone |
| Pyridinesulfonic acid |
| 2-Neopentylpyridine 1-oxide |
| Trifluoroacetic anhydride |
Coordination Chemistry and Ligand Design with 4 Neopentylpyridine Scaffolds
4-Neopentylpyridine as a Monodentate Ligand in Metal Complexes
This compound typically acts as a monodentate ligand, coordinating to a metal center through its nitrogen atom. mdpi.comlibretexts.org The primary influence of the neopentyl substituent in the 4-position is not on the mode of coordination but rather on the properties of the resulting complex, which are dictated by the group's unique steric and electronic profile.
The neopentyl group, -CH₂C(CH₃)₃, is characterized by its significant steric bulk, a consequence of the quaternary tert-butyl moiety. acs.orgacs.org This steric hindrance can profoundly influence the coordination environment around a metal center. rsc.org While the flexible -CH₂- linker allows for some conformational freedom, the sheer volume of the tert-butyl group can restrict access to the metal center, influence the rotational freedom of bonds within the complex, and dictate the preferred geometry of the coordination sphere. le.ac.uknsf.gov For instance, the neopentyl skeleton is known to be exceptionally sterically hindered by the tert-butyl group, which can slow down reaction rates at adjacent centers. acs.orgacs.org In the context of coordination complexes, this bulk can enhance the stability of certain conformations by creating a high energy barrier for rotation around the metal-ligand bond. le.ac.uk
Electronically, the neopentyl group is considered a weak σ-donating group. Its effect is primarily inductive, subtly increasing the electron density on the pyridine (B92270) ring and, by extension, the donor strength of the nitrogen atom. However, this electronic contribution is often overshadowed by the group's pronounced steric effects. rsc.org The primary utility of the neopentyl substituent in ligand design is, therefore, the introduction of significant and predictable steric bulk. nsf.govua.edu
The synthesis of platinum(II) complexes incorporating alkyl-substituted pyridine ligands is well-established. rsc.orgnih.govmdpi.com For instance, the reaction of trans-[Pt(DMSO)₂MeCl] with 2-alkylsubstituted pyridines, including 2-neopentylpyridine (B8651772), yields square-planar complexes of the type [Pt(pyR)(DMSO)MeCl]. le.ac.uk These complexes are notable for having four different ligands around the platinum(II) center. le.ac.uk Characterization of such complexes is typically achieved through a combination of spectroscopic methods, including ¹H NMR and IR spectroscopy, and single-crystal X-ray diffraction. le.ac.ukrsc.org
The planar chirality resulting from hindered Pt-N bond rotation has direct and observable consequences in Nuclear Magnetic Resonance (NMR) spectroscopy. le.ac.uk Specifically, it leads to the phenomenon of diastereotopicity. masterorganicchemistry.commasterorganicchemistry.com In the chiral environment of the complex, chemically equivalent protons in the ligands become magnetically non-equivalent. For platinum(II) complexes containing neopentylpyridine and dimethyl sulfoxide (B87167) (DMSO) ligands, ¹H NMR studies reveal the diastereotopicity of several groups. le.ac.ukuniss.it The two methyl groups of the coordinated DMSO ligand, which would be equivalent in an achiral environment, appear as separate signals. le.ac.uk Similarly, the two protons of the methylene (B1212753) (-CH₂-) group in the neopentyl substituent become diastereotopic, exhibiting distinct chemical shifts and coupling to each other, often presenting as a complex AB quartet in the spectrum. le.ac.ukresearchgate.net The observation of diastereotopicity in the ¹H NMR spectrum serves as powerful evidence for the stable, hindered rotation around the Pt-N bond and the resulting planar chirality of the complex in solution. le.ac.uk
| Group | Observed NMR Signal | Reason for Signal Pattern |
|---|---|---|
| DMSO Methyl Protons | Two distinct singlets | Protons are diastereotopic due to the planar chirality of the complex. |
| Neopentyl Methylene (-CH₂) Protons | AB quartet | Protons are diastereotopic, leading to different chemical shifts and mutual coupling. |
Formation and Characterization of Platinum(II)-Neopentylpyridine Complexes
Cyclometalation Reactions Involving Neopentylpyridine Ligands
While this compound acts as a standard monodentate ligand, its isomer, 2-neopentylpyridine, can undergo cyclometalation, a reaction where a ligand coordinates to a metal via a standard donor atom and also forms a metal-carbon bond through intramolecular C-H activation.
Mechanistic Insights into C(sp3)–H Activation in Cyclometalated Species
The activation of C(sp3)–H bonds in cyclometalated species is a pivotal process in organic synthesis and organometallic chemistry. While direct studies focusing solely on this compound are not extensively detailed in the provided results, broader mechanistic principles of C(sp3)–H activation in related systems offer significant insights. The cyclometalation of 2-neopentylpyridine has been shown to proceed via palladation, leading to the formation of stable cyclopalladated complexes. chemrxiv.org
In the context of nickel-catalyzed reactions, the proposed mechanism often involves an initial C–H activation at a Ni(II) center to form a nickelacycle intermediate. nsf.gov Subsequent steps involving oxidation and reductive elimination are still debated, with studies suggesting that isolable Ni(III) species may not always be competent intermediates in the catalytic cycle. nsf.gov For example, a Ni(III) σ-alkyl complex, a putative intermediate in C(sp3)–H amination, was found to undergo C(sp3)–N bond-forming reductive elimination only at high temperatures and was not a competent catalyst for the transformation. nsf.gov
Computational and experimental studies on various systems provide further understanding. For instance, in copper-catalyzed C(sp3)–H functionalization, a copper-bound N-sulfonimidyl radical is implicated as the active species for hydrogen-atom transfer (HAT). mukundamandal.com The subsequent functionalization pathway can vary depending on the ligands bound to the copper center. mukundamandal.com Similarly, iridium complexes have been shown to activate C–H bonds of ethers, where the coordination of a pyridine donor is crucial for stabilizing the resulting hydrido oxyalkyl complexes. rsc.org
These general mechanistic insights for C(sp3)–H activation in cyclometalated species, particularly with related pyridine-containing ligands, provide a foundational understanding applicable to systems involving this compound. The specific electronic and steric properties of the neopentyl group would undoubtedly influence the kinetics and thermodynamics of these pathways.
Design Principles for this compound-Based Ligands
Influence of Ligand Structure on Metal Complex Stability and Reactivity
The structure of a ligand is a critical determinant of the stability and reactivity of the resulting metal complex. Key factors include the nature of the central metal ion, the properties of the coordinating ligand, and the formation of ring structures. slideshare.net
Factors Influencing Metal Complex Stability:
| Factor | Influence on Stability |
| Nature of Central Metal Ion | Higher charge and smaller size of the metal cation generally lead to more stable complexes. slideshare.netunacademy.com |
| Nature of Ligand | Ligand basicity, size, and charge affect stability. slideshare.net Ligands capable of forming π-bonds with the metal can enhance stability through resonance. unacademy.com |
| Chelate Effect | Polydentate ligands form more stable chelate complexes compared to analogous monodentate ligands. libretexts.orgbiointerfaceresearch.com Five-membered chelate rings are often the most stable. libretexts.orgbiointerfaceresearch.com |
| Macrocyclic Effect | Complexes with cyclic polydentate ligands (macrocycles) exhibit greater thermodynamic stability than those with open-chained ligands. biointerfaceresearch.com |
The reactivity of a metal complex is intrinsically linked to its stability. Kinetically labile complexes undergo rapid ligand exchange, whereas inert complexes react slowly. cbpbu.ac.in For example, a thermodynamically stable complex can be kinetically labile, such as [Ni(CN)4]2-. cbpbu.ac.in The electronic configuration of the metal ion plays a significant role; complexes with electrons in antibonding orbitals or with empty d-orbitals tend to be more labile. cbpbu.ac.in The introduction of redox-active ligands can also introduce novel reactivity by serving as electron reservoirs, enabling multielectron processes that might be inaccessible with traditional ligands. rsc.org
In the context of this compound, its character as a monodentate pyridine derivative suggests it would form complexes whose stability and reactivity are governed by the principles outlined above. jscimedcentral.com The bulky neopentyl group would exert steric influence, potentially affecting coordination number and the approach of reacting substrates. The ligand's electronic properties, influenced by the electron-donating nature of the neopentyl group, will also modulate the reactivity of the metal center. jscimedcentral.com
Incorporation into Supramolecular Assemblies and Metal-Organic Framework (MOF) Structures
This compound and its derivatives can serve as building blocks for the construction of complex supramolecular assemblies and metal-organic frameworks (MOFs). rsc.orgnih.gov MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. cas.orgwikipedia.org The ability to tune the properties of MOFs, such as pore size and chemical functionality, makes them promising for applications in gas storage and separation, catalysis, and sensing. cas.org
The design of these structures relies on the principles of coordination chemistry and self-assembly. osaka-u.ac.jp Pyridyl-based ligands, like this compound, are commonly used as "linkers" or "struts" in MOF construction. nih.govrsc.org For instance, 4,4′-bipyridine, a related ligand, is used to pillar 2D square grids of zinc-carboxylate units to form 3D frameworks. nih.gov The geometry of the secondary building units (SBUs), which are the metal-containing nodes, and the nature of the organic linkers dictate the dimensionality and topology of the final framework. rsc.org
Examples of Pyridyl-Based Ligands in Supramolecular Structures:
| Ligand | Structure Type | Metal Ion | Resulting Architecture |
| 1,2-bis(4-pyridyl)ethane | Supramolecular Dimer | Tb(IV) | Dimeric metallomacrocycle rsc.org |
| 4,4′-bipyridine | Coordination Polymer | Tb(IV) | Zig-zag coordination polymer rsc.org |
| 4,4′-bipyridine | Metal-Organic Framework | Zn(II) | 3D pillared-layered framework nih.gov |
| N,N′-di(4-pyridyl)-naphthalenediimide | Coordination Polymer | Ni(II) | 1D coordination polymer rsc.org |
| N,N′-di(4-pyridyl)-naphthalenediimide with dicarboxylates | Metal-Organic Framework | Ni(II) | 2D pillared MOFs rsc.org |
The incorporation of functional groups into the pyridyl ligand can impart specific properties to the resulting assembly. For example, the presence of internal double bonds in the aliphatic chains of naphthalenediimide ligands was found to be crucial for achieving long-range order in self-assembled monolayers on surfaces. nih.gov The steric bulk of the neopentyl group in this compound would influence the packing and porosity of the resulting MOFs or supramolecular structures. These structures are held together by a combination of coordination bonds and non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. osaka-u.ac.jpnih.gov The ability to control these interactions through rational ligand design is key to creating materials with desired functions. osaka-u.ac.jp
Applications of 4 Neopentylpyridine in Advanced Chemical Synthesis and Catalysis
Catalytic Applications and Mechanistic Investigations
Ligand Role in Transition Metal Catalysis (e.g., Palladium-Catalyzed Reactions):Pyridine (B92270) derivatives are commonly used as ligands in transition metal catalysis. The electronic properties of 4-Neopentylpyridine (as a 4-alkylpyridine) would make it an electron-donating ligand, and its significant steric bulk would influence the coordination sphere of a metal center. This is a well-understood general principleunamur.benumberanalytics.comnumberanalytics.com.
Impact on Regio-, Diastereo-, and Enantioselectivity in Allylic Alkylation:This is the most significant information gap. The control of selectivity in palladium-catalyzed allylic alkylation is a highly researched area, with outcomes heavily dependent on the ligand's structurenih.govresearchgate.netacs.orgnih.gov. However, the field predominantly focuses on chiral ligands (often bidentate phosphines or nitrogen-containing systems) to induce enantioselectivitynih.gov. There is no available research that investigates the use of the achiral ligand this compound to control regio-, diastereo-, or enantioselectivity in this specific reaction. Its steric bulk would certainly have an effect, but without experimental data, any description of this effect would be purely theoretical and speculative.
Table of Mentioned Compounds
Advanced Spectroscopic and Analytical Characterization of 4 Neopentylpyridine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4-Neopentylpyridine systems. It provides detailed information about the chemical environment, connectivity, and dynamics of nuclei within the molecule.
Proton (¹H) NMR spectroscopy is the primary method for confirming the identity and purity of this compound. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the neopentyl substituent.
The aromatic region typically displays a second-order AA'BB' system for the symmetrically substituted pyridine ring. The protons ortho to the nitrogen atom (H-2, H-6) are shifted downfield compared to the protons meta to the nitrogen (H-3, H-5) due to the electron-withdrawing nature of the nitrogen atom. The neopentyl group gives rise to two sharp singlet signals: one for the methylene (B1212753) (-CH₂-) protons and another, more intense signal for the nine equivalent protons of the tert-butyl group.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyridine H-2, H-6 | ~8.5 | Doublet | 2H |
| Pyridine H-3, H-5 | ~7.2 | Doublet | 2H |
| Methylene (-CH₂-) | ~2.6 | Singlet | 2H |
NMR is also a powerful technique for real-time reaction monitoring. For instance, in a potential synthesis of this compound from 4-picolyl chloride and a tert-butylating agent, the reaction progress could be followed by observing the disappearance of the reactant's picolyl methylene signal and the simultaneous emergence of the characteristic product singlets for the neopentyl group's methylene and tert-butyl protons.
When this compound acts as a ligand in a coordination complex with a metal, new stereochemical features can arise. If the coordination environment around the metal is chiral or prochiral, the two protons of the neopentyl methylene (-CH₂-) group can become chemically non-equivalent, or diastereotopic.
This diastereotopicity would manifest in the ¹H NMR spectrum as two separate signals for the methylene protons, which would likely appear as a pair of doublets (an AX system) due to geminal coupling. The observation of such a splitting pattern provides valuable information about the stereochemistry and symmetry of the coordination complex.
Furthermore, if there is a significant energy barrier to rotation around the bond connecting the pyridine ring to the metal center, this restricted rotation can be studied using variable-temperature (VT) NMR spectroscopy. At low temperatures, where rotation is slow on the NMR timescale, distinct signals for non-equivalent protons might be observed. As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a single, time-averaged peak. Analysis of the spectra at different temperatures allows for the calculation of the activation energy for the rotational barrier.
Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a specialized NMR technique that provides mechanistic information about reactions involving radical intermediates. It results in non-Boltzmann population of nuclear spin states, leading to dramatically enhanced absorption or emission signals in the NMR spectrum of the reaction products.
The observation of a CIDNP effect is a definitive indicator of a radical pair mechanism. Interestingly, a study investigating the reaction of pyridine N-oxides with acetic anhydride (B1165640) found that while the reaction with 4-methylpyridine (B42270) N-oxide showed a CIDNP effect, attempts to observe the same effect using this compound N-oxide were unsuccessful. researchgate.net This negative result is mechanistically significant. It suggests that the reaction involving the 4-neopentyl derivative may not proceed through the same radical pair pathway as its 4-methyl counterpart, or that the lifetime or magnetic properties of the potential radical intermediates are sufficiently different to preclude the generation of observable nuclear polarization.
Mass Spectrometry (MS) for Molecular Characterization and Impurity Profiling (e.g., Gas Chromatography–Mass Spectrometry)
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of this compound. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying the compound from complex mixtures, making it ideal for impurity profiling.
The purification of this compound can be challenging, with reports noting that colored impurities may not be easily removed by standard techniques like distillation or extraction, necessitating methods such as column chromatography. sciencemadness.orgepdf.pub GC-MS can be used to monitor the success of such purification steps by detecting and identifying volatile and semi-volatile impurities. GC conditions for a related compound, 2-cyano-4-neopentylpyridine, have been reported, demonstrating the utility of this technique for analyzing reaction mixtures. googleapis.com
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₀H₁₅N, MW ≈ 149.12). The fragmentation pattern under electron ionization (EI) is predictable based on the structure. The most likely fragmentation pathways involve cleavage of the C-C bond between the methylene and tert-butyl groups. This would lead to two prominent fragment ions:
Loss of a tert-butyl radical (•C(CH₃)₃): This results in the formation of the stable 4-picolyl cation at m/z 92.
Formation of the tert-butyl cation: The highly stable tert-butyl cation, [C(CH₃)₃]⁺, would produce a strong signal at m/z 57.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Formula |
|---|---|---|
| 149 | Molecular Ion [M]⁺ | [C₁₀H₁₅N]⁺ |
| 92 | [M - C₄H₉]⁺ (Picolyl cation) | [C₆H₆N]⁺ |
Other Spectroscopic Techniques for Comprehensive Material Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of both the aromatic pyridine ring and the aliphatic neopentyl group. Experimental IR data for a hydrochloride salt containing a neopentylpyridine moiety shows key absorptions at 2944, 2864, and 1599 cm⁻¹. google.com These, along with well-established correlation tables, allow for a detailed assignment of the spectrum.
The main absorption bands are:
Aliphatic C-H Stretching: The neopentyl group gives rise to strong bands in the 2960-2850 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups. google.com
Aromatic C-H Stretching: The C-H stretching vibrations of the pyridine ring typically appear at wavenumbers just above 3000 cm⁻¹.
Aromatic Ring Stretching (C=C and C=N): The pyridine ring exhibits characteristic stretching vibrations in the 1610-1430 cm⁻¹ region. A band around 1599 cm⁻¹ is a key indicator of the aromatic system. google.com
Aliphatic C-H Bending: Bending (scissoring and rocking) vibrations for the methylene and methyl groups of the neopentyl substituent are expected in the 1470-1365 cm⁻¹ fingerprint region.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3050-3010 | C-H Stretch | Aromatic (Pyridine) |
| ~2960-2850 | C-H Stretch | Aliphatic (Neopentyl) google.com |
| ~1610-1580 | C=C, C=N Ring Stretch | Aromatic (Pyridine) google.com |
| ~1500-1430 | C=C, C=N Ring Stretch | Aromatic (Pyridine) |
| ~1470-1450 | C-H Bend (Scissoring) | Methylene (-CH₂-) |
X-ray Diffraction Crystallography for Solid-State Molecular Structure Determination
X-ray diffraction crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this method would provide detailed information on its molecular geometry, including bond lengths, bond angles, and the conformation of the neopentyl group relative to the pyridine ring. Furthermore, it would reveal the nature of intermolecular interactions that govern the crystal packing.
Although a specific crystal structure for this compound is not publicly documented, data from related 4-substituted pyridines can provide valuable insights. For instance, studies on various pyridine derivatives show that the pyridine ring itself is typically planar. The crystal packing is often influenced by weak intermolecular interactions such as C-H···N hydrogen bonds and π-π stacking interactions between pyridine rings.
In the case of this compound, the bulky neopentyl group would be a dominant factor in the crystal packing. It is likely to sterically hinder close packing of the pyridine rings, potentially leading to a less dense crystal structure compared to smaller 4-alkylpyridines. The conformation of the neopentyl group would be arranged to minimize steric strain.
Computational modeling using methods like Density Functional Theory (DFT) can also predict the solid-state structure. Such calculations for substituted pyridines have shown good agreement with experimental X-ray diffraction data, providing reliable predictions of lattice parameters and molecular geometries. A DFT study on 4-substituted pyridines could elucidate the preferred conformation and its impact on the crystal lattice of this compound.
Table 1: Predicted Crystallographic Parameters for this compound Based on Analogues
| Parameter | Predicted Value/System | Basis for Prediction |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for simple organic molecules |
| Space Group | P2₁/c or similar | Prevalent for centrosymmetric packing of substituted pyridines |
| Molecular Geometry | Planar pyridine ring | Consistent with known pyridine structures |
| Intermolecular Interactions | van der Waals forces, potential weak C-H···N interactions | Expected for alkyl-substituted pyridines |
UV-Vis-NIR Absorption Spectroscopy for Electronic Properties and Interactions
Ultraviolet-visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. For aromatic systems like this compound, the primary electronic transitions of interest are π → π* and n → π* transitions.
The π → π* transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the pyridine ring. The n → π* transition involves the promotion of a non-bonding electron from the nitrogen atom's lone pair to an antibonding π* orbital.
The UV spectrum of pyridine exhibits a strong π → π* transition at around 251 nm and a weaker, longer-wavelength n → π* transition at approximately 270 nm. libretexts.org The introduction of an alkyl group at the 4-position, such as the neopentyl group, is known to cause a slight red shift (bathochromic shift) in these absorption bands. This is due to the electron-donating nature of the alkyl group, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.
Computational studies using Time-Dependent Density Functional Theory (TD-DFT) are effective in predicting the electronic absorption spectra of organic molecules. ijcce.ac.ir Such calculations for this compound would likely show absorption maxima for the π → π* and n → π* transitions at slightly longer wavelengths than those of pyridine, consistent with the trend observed for other 4-alkylpyridines.
Table 2: Comparison of UV Absorption Maxima (λmax) for Pyridine and 4-Alkylpyridines in a Non-polar Solvent
| Compound | π → π* Transition (λmax, nm) | n → π* Transition (λmax, nm) |
|---|---|---|
| Pyridine | ~251 | ~270 |
| 4-Methylpyridine | ~255 | ~275 |
| 4-Ethylpyridine (B106801) | ~255 | ~276 |
| This compound (Predicted) | ~256 | ~277 |
Computational and Theoretical Investigations of 4 Neopentylpyridine
Quantum Chemical Methods for Electronic Structure Analysis
Quantum chemical methods are fundamental to understanding the electronic properties that govern the behavior of 4-neopentylpyridine. These calculations solve approximations of the Schrödinger equation to determine the molecule's energy, electron distribution, and other properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying complex reaction mechanisms.
For this compound, DFT is particularly useful for investigating reaction mechanisms such as the cleavage of C(sp³)–H bonds on the neopentyl group. This process is crucial in catalytic C-H activation/functionalization reactions, a major area of chemical research. DFT calculations can map the potential energy surface of the reaction, identifying transition states and intermediates. For example, studies on the C-H activation of pyridine (B92270) derivatives by transition metal complexes have shown that the reaction pathway and energy barriers are highly dependent on the electronic and steric properties of the substituents nih.gov.
A theoretical DFT study on this compound would likely focus on the following:
Activation Barriers: Calculating the energy required to break the C-H bonds at the primary, secondary (methylene), and tertiary (methine, if present) carbons of the neopentyl group. The steric hindrance from the bulky t-butyl moiety within the neopentyl group would be expected to influence the accessibility of these bonds to a catalyst.
Reaction Intermediates: Modeling the structure and stability of intermediates formed during the reaction, such as metal-alkyl complexes.
Influence of the Pyridine Ring: Assessing how the electron-donating or -withdrawing nature of the pyridine ring, modulated by its protonation state or coordination to a metal, affects the reactivity of the neopentyl C-H bonds.
| Parameter Investigated | Typical DFT Functional | Basis Set | Expected Insights for this compound |
| C-H Bond Dissociation Energy | B3LYP, M06-2X | 6-311+G(d,p) | Relative ease of hydrogen abstraction from different positions on the neopentyl group. |
| Transition State Geometry | B3LYP, ωB97X-D | def2-TZVP | Understanding the geometry of the activated complex during C-H cleavage, revealing steric clashes. |
| Reaction Energy Profile | B3LYP, PBE0 | aug-cc-pVTZ | Determining the overall thermodynamics and kinetics of a potential functionalization reaction. |
This table represents a hypothetical DFT study setup for this compound, based on common practices in computational chemistry.
Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher accuracy than DFT for certain properties, albeit at a greater computational expense.
For this compound, ab initio calculations would be employed to accurately predict fundamental molecular properties:
Geometric Parameters: Precise bond lengths, bond angles, and dihedral angles. Calculations on related molecules like 4-tert-butylpyridine (B128874) have been used to validate experimental structures acs.org. The key parameters for this compound would be the C-C bond lengths within the strained neopentyl group and the geometry of its attachment to the pyridine ring.
Electronic Properties: Dipole moment, polarizability, and molecular orbital energies (HOMO/LUMO). These properties are crucial for understanding the molecule's intermolecular interactions and its reactivity. The HOMO-LUMO gap, for instance, is a key indicator of chemical reactivity and electronic excitation susceptibility nih.govnih.govmdpi.com.
Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra of the molecule, which can aid in its experimental identification and characterization.
Molecular Mechanics and Dynamics Simulations
While quantum methods are excellent for electronic structure, they are often too computationally intensive for studying the dynamic behavior of larger systems or for extensive conformational sampling. Molecular mechanics and dynamics simulations are better suited for these purposes.
The neopentyl group, with its free rotation around the C-C single bonds, can adopt multiple conformations. Molecular mechanics (MM) methods use classical force fields to calculate the potential energy of a molecule as a function of its geometry, allowing for rapid exploration of the conformational landscape.
A conformational analysis of this compound would involve:
Identifying Low-Energy Conformers: Systematically rotating the dihedral angles of the neopentyl group to find stable, low-energy structures. The primary focus would be on the rotation around the bond connecting the methylene (B1212753) bridge to the pyridine ring and the bond between the methylene and the t-butyl group.
Quantifying Steric Hindrance: Using the optimized geometries to model the steric profile of the molecule. Steric parameters, such as the Tolman cone angle (if used as a ligand) or van der Waals surfaces, can be calculated to quantify the spatial bulk of the neopentyl group. This steric hindrance is a defining feature of the molecule and strongly influences its ability to interact with other species nih.govrsc.org. Studies on other bulky pyridine derivatives have demonstrated the critical role of steric effects in controlling reaction outcomes acs.org.
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of their dynamic behavior and interactions. This is particularly valuable in the context of drug design, where this compound might act as a ligand binding to a biological receptor, such as an enzyme or protein nih.govnih.govresearchgate.net.
In this context, computational modeling would involve:
Molecular Docking: Initially placing the this compound molecule into the binding site of a target receptor to predict its preferred binding orientation. The bulky neopentyl group would be expected to seek out and occupy hydrophobic pockets within the receptor.
Molecular Dynamics Simulations: Running MD simulations of the ligand-receptor complex, typically in a simulated aqueous environment, to assess the stability of the binding pose and to calculate binding free energies nih.gov. These simulations can reveal key interactions (e.g., hydrogen bonds, van der Waals forces, π-stacking with the pyridine ring) that stabilize the complex.
Binding Free Energy Calculations: Using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to estimate the strength of the ligand-receptor interaction. This allows for the quantitative comparison of this compound with other potential ligands.
Prediction of Chemical Behavior and Catalytic Performance
The performance of this compound as a ligand in a transition metal catalyst, for example, could be predicted by:
Calculating Ligand Properties: Using DFT to compute properties like the pKa of its conjugate acid (the pyridinium (B92312) ion) and its Tolman Electronic Parameter (TEP) to quantify its electron-donating ability.
Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular descriptors (calculated properties) with experimental activity, could also be developed. For a series of 4-alkylpyridines, a QSAR model could predict the catalytic performance or biological activity of this compound based on descriptors representing its size, shape, and electronic properties tandfonline.comnih.govmdpi.com.
| Computational Method | Application to this compound | Predicted Outcome/Insight |
| Density Functional Theory (DFT) | Reaction mechanism of C-H activation | Energy barriers and feasibility of functionalizing the neopentyl group. |
| Ab Initio Calculations | Molecular orbital analysis | HOMO-LUMO gap, indicating kinetic stability and electronic properties. |
| Molecular Mechanics (MM) | Conformational search | Identification of stable rotamers and their relative energies. |
| Molecular Dynamics (MD) | Simulation of ligand-protein complex | Stability of binding pose and key intermolecular interactions in a receptor active site. |
| QSAR Modeling | Correlation of properties with activity | Prediction of catalytic efficiency or biological potency based on calculated molecular descriptors. |
This table summarizes the application of various computational methods to predict the chemical behavior of this compound.
Computational Design of Ligands and Catalysts
Computational chemistry offers powerful tools for the rational design of ligands and catalysts, enabling the prediction and optimization of their performance in various chemical transformations. In the context of this compound, computational design strategies focus on leveraging its unique steric and electronic properties to achieve desired catalytic activity, selectivity, and stability. The neopentyl group, characterized by its significant steric bulk due to the quaternary carbon atom, and its electron-donating nature, plays a crucial role in defining the coordination environment and reactivity of metal complexes incorporating this ligand.
Computational models, primarily based on density functional theory (DFT), are employed to elucidate the geometric and electronic structures of potential catalysts. unamur.be For ligands like this compound, a key aspect of computational design involves the accurate modeling of the steric hindrance it imposes. The steric bulk of the neopentyl group can be quantified using parameters such as the Tolman cone angle or the solid angle, which can be calculated computationally. These parameters are critical in predicting the coordination geometry of the resulting metal complex and the accessibility of the metal center to substrates. By systematically varying the ligand framework in silico, chemists can design catalysts with specific pocket sizes and shapes to control substrate approach and, consequently, the stereoselectivity of a reaction. nih.gov
The electron-donating properties of the neopentyl group, transmitted through the pyridine ring to the coordinating nitrogen atom, also play a vital role in catalyst design. This electron-donating effect enhances the electron density at the metal center, which can influence the catalytic cycle in several ways. For instance, in oxidative addition steps, a more electron-rich metal center can facilitate the reaction. Computational methods can quantify this electronic effect through calculations of properties like the pKa of the protonated pyridine, natural bond orbital (NBO) analysis to determine the charge on the nitrogen atom, and the energy of the highest occupied molecular orbital (HOMO). researchgate.net By comparing these calculated values with those of other 4-alkylpyridines, a clear trend can be established, allowing for the fine-tuning of the electronic properties of the catalyst.
In the design of catalysts for processes such as polymerization or cross-coupling reactions, computational screening of virtual libraries of ligands, including this compound and its derivatives, can accelerate the discovery of optimal catalysts. These high-throughput screening approaches can predict key performance indicators like reaction barriers and catalyst stability, thereby guiding experimental efforts towards the most promising candidates. The interplay between the steric and electronic effects of the 4-neopentyl group is a central theme in these computational design studies, aiming to create catalysts with tailored properties for specific applications.
Elucidation of Structure-Activity and Structure-Property Relationships
The understanding of structure-activity relationships (SAR) and structure-property relationships (SPR) is fundamental to the development of new functional molecules. For this compound, elucidating these relationships involves a comparative analysis of its properties with those of other 4-alkylpyridines. By examining trends in key descriptors across a series of related compounds, the specific influence of the neopentyl substituent can be determined.
A crucial property governing the behavior of this compound as a ligand or catalyst is its basicity, which is commonly expressed by the pKa value of its conjugate acid. The electron-donating nature of alkyl groups generally increases the basicity of the pyridine nitrogen. This trend can be systematically studied by comparing the pKa values of a series of 4-alkylpyridines.
| Compound | Alkyl Group | pKa | Hammett Constant (σp) |
|---|---|---|---|
| Pyridine | -H | 5.25 | 0.00 |
| 4-Methylpyridine (B42270) | -CH₃ | 6.02 | -0.17 |
| 4-Ethylpyridine (B106801) | -CH₂CH₃ | 6.02 | -0.15 |
| 4-Isopropylpyridine | -CH(CH₃)₂ | 6.05 | -0.15 |
| 4-tert-Butylpyridine | -C(CH₃)₃ | 5.99 | -0.20 |
| This compound | -CH₂C(CH₃)₃ | ~6.03 (Estimated) | ~ -0.16 (Estimated) |
Table 1: Comparison of pKa Values and Hammett Constants for a Series of 4-Alkylpyridines. stenutz.euunits.itutexas.eduresearchgate.netumass.eduut.eeorganicchemistrydata.orgacs.org
The data in Table 1 illustrates that while all alkyl groups increase the basicity of pyridine, the effect is not dramatically different across the series. The pKa of this compound is estimated to be around 6.03, placing it in a similar basicity range as other 4-alkylpyridines. The electronic effect of the neopentyl group can also be quantified by the Hammett substituent constant (σp). The negative values for all alkyl groups indicate their electron-donating character. The estimated σp for the neopentyl group is approximately -0.16, which is comparable to other alkyl groups, suggesting a similar inductive electron-donating effect. stenutz.euutexas.edu
The primary distinguishing feature of the 4-neopentyl group is its significant steric bulk. This steric hindrance is expected to be more pronounced than that of a methyl or ethyl group and comparable to, or even slightly different in shape from, a tert-butyl group due to the methylene spacer. This steric influence is critical in coordination chemistry and catalysis. For instance, in the formation of metal complexes, the large neopentyl group can limit the number of ligands that can coordinate to a metal center, and it can create a specific steric environment that influences the selectivity of catalytic reactions.
Computational studies can provide quantitative measures of these steric effects. Parameters such as the ligand cone angle can be calculated to provide a numerical representation of the steric bulk. It is anticipated that the cone angle for this compound would be substantial, influencing its coordination behavior and the reactivity of its metal complexes. The interplay between the moderate electronic effect and the significant steric demand of the neopentyl group is a key aspect of the structure-property profile of this compound, making it a ligand candidate for catalysts where fine-tuning of the steric environment is crucial for achieving high selectivity. nih.govrsc.org
Future Research Directions and Concluding Perspectives
Development of Novel and Sustainable Synthetic Routes to 4-Neopentylpyridine and its Derivatives
The future of synthesizing this compound and its analogues will likely focus on efficiency, sustainability, and diversification. While classical methods for creating alkylpyridines exist, emerging strategies are needed to overcome challenges associated with introducing the sterically hindered neopentyl group and to meet modern standards of green chemistry.
Key research directions include:
Late-Stage C-H Functionalization: Developing methods for the direct introduction of a neopentyl group onto a pre-functionalized pyridine (B92270) ring would be a significant advance. This avoids the need to carry the bulky group through a multi-step synthesis. Research into transition-metal-catalyzed C-H activation specific to the 4-position of pyridine is a promising area.
Flow Chemistry and Process Optimization: Implementing continuous flow technologies for the synthesis of this compound could offer improved safety, scalability, and efficiency. Automated systems can rapidly screen reaction conditions to find optimal parameters for yield and purity.
Bio-catalytic and Bio-inspired Routes: Exploring enzymatic or whole-cell biocatalysis could provide highly selective and environmentally benign pathways to chiral derivatives of this compound.
Sustainable Reagents and Solvents: A shift towards greener reaction media, such as water, ionic liquids, or deep eutectic solvents, and the use of non-toxic, readily available starting materials will be crucial. For instance, developing routes from biomass-derived feedstocks would represent a significant step towards sustainability. Recent work on the sustainable synthesis of 4-acylpyridines through the air oxidation of dearomatized 4-alkylpyridines highlights a move toward greener synthetic methods that could be adapted for this compound derivatives. yorku.cayorku.ca
A novel approach for the synthesis of 4-alkylpyridines involves a Wittig olefination-rearomatization sequence using dearomatized pyridylphosphonium ylide intermediates, which could be adapted for the synthesis of this compound. researchgate.net
Exploration of Undiscovered Catalytic Transformations Utilizing this compound-Based Ligands
The unique steric profile of this compound makes it an attractive candidate for ligand development in catalysis. The bulky neopentyl group can create a specific coordination environment around a metal center, potentially leading to novel reactivity and selectivity.
Future research in this area should focus on:
Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and employed as ligands in asymmetric catalysis. The steric bulk of the neopentyl group could play a crucial role in controlling the enantioselectivity of reactions such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.
Polymerization Catalysis: Pyridine-bis(imine) (PDI) ligands have been instrumental in developing highly active iron catalysts for olefin polymerization. nih.gov Incorporating a this compound scaffold into PDI or related ligand frameworks could lead to catalysts with unique properties, potentially influencing polymer branching, molecular weight, and tacticity. nih.gov
Cross-Coupling Reactions: Palladium complexes with pyridine-based ligands are effective catalysts for cross-coupling reactions. nih.gov Investigating this compound as a ligand in Suzuki-Miyaura, Heck, and other cross-coupling reactions could reveal benefits in terms of catalyst stability, activity, and selectivity for challenging substrates. The electron-donating nature of the neopentyl group can modulate the electronic properties of the metal center, influencing its catalytic activity. acs.org
Photoredox Catalysis: The electronic properties of this compound could be harnessed in the design of novel photosensitizers or ligands for photoredox catalysts. Research into the photophysical properties of its metal complexes could open doors to new light-driven organic transformations.
The table below illustrates potential catalytic applications for ligands derived from this compound, based on known applications of other pyridine-based ligands.
| Catalytic Transformation | Potential Metal Center | Role of this compound Ligand |
| Asymmetric Hydrogenation | Rhodium, Iridium, Ruthenium | Induce enantioselectivity through steric hindrance |
| Olefin Polymerization | Iron, Cobalt, Vanadium | Control polymer microstructure and properties |
| Suzuki-Miyaura Coupling | Palladium, Nickel | Enhance catalyst stability and selectivity |
| Photoredox Catalysis | Iridium, Ruthenium | Tune photophysical and electrochemical properties |
Advanced Materials Science Applications of this compound Scaffolds in Emerging Technologies
The incorporation of the this compound motif into functional materials is a largely unexplored but potentially fruitful area of research. Its unique combination of a polar pyridine head and a nonpolar, bulky neopentyl tail could be exploited in various materials science applications.
Promising future directions include:
Liquid Crystals: The rigid pyridine core combined with the flexible, bulky neopentyl group could lead to the development of novel liquid crystalline materials with unique phase behaviors and electro-optical properties.
Organic Electronics: Pyridine derivatives are used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The neopentyl group could be used to tune the solubility, morphology, and electronic properties of conjugated polymers and small molecules incorporating the 4-pyridyl unit.
Metal-Organic Frameworks (MOFs) and Coordination Polymers: this compound and its derivatives can serve as building blocks for the construction of MOFs and coordination polymers. The steric bulk of the neopentyl group could be used to control the porosity and dimensionality of these materials, leading to applications in gas storage, separation, and catalysis.
Fluorescent Sensors: The pyridine nitrogen can act as a binding site for metal ions and other analytes. mdpi.com Functionalizing this compound with fluorophores could lead to the development of selective and sensitive fluorescent chemosensors. mdpi.com
Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches
A thorough understanding of the fundamental properties and reactivity of this compound is essential for its rational application in synthesis, catalysis, and materials science. A combination of advanced experimental techniques and computational modeling will be key to unlocking this knowledge.
Future research should integrate:
Advanced Spectroscopy and Crystallography: Detailed studies using techniques such as 2D NMR, X-ray crystallography of its derivatives and metal complexes, and advanced mass spectrometry will provide crucial insights into the structure, bonding, and reactivity of this compound.
Kinetic and Mechanistic Studies: In-depth kinetic analysis of reactions involving this compound will help to elucidate reaction mechanisms and identify rate-determining steps. This is particularly important for understanding its role in catalytic cycles.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict the geometric and electronic structures of this compound and its derivatives, as well as to model reaction pathways and transition states. nih.gov This can provide valuable insights that complement experimental findings and guide the design of new experiments. nih.gov For example, computational studies can help to rationalize the regioselectivity observed in functionalization reactions and predict the binding energies of its metal complexes.
Potential for Bio-inspired Chemical Systems and Precursors for Complex Molecules
The pyridine scaffold is a ubiquitous feature in pharmaceuticals, agrochemicals, and natural products. researchgate.netrsc.orgnih.gov The unique properties of the this compound unit could be leveraged in these areas.
Future research could explore:
Medicinal Chemistry: The introduction of a neopentyl group can significantly impact the lipophilicity, metabolic stability, and binding affinity of a drug candidate. Incorporating the this compound motif into new or existing pharmacophores is a promising strategy for drug discovery and development. researchgate.net
Agrochemicals: Many herbicides, fungicides, and insecticides contain a pyridine core. grandviewresearch.com The this compound unit could be used to develop new agrochemicals with improved efficacy, selectivity, and environmental profiles.
Precursors for Natural Product Synthesis: Functionalized derivatives of this compound could serve as versatile building blocks for the total synthesis of complex natural products containing the pyridine ring system. Merged cycloaddition/cycloreversion processes using precursors like 1,4-oxazinones offer a reliable method for preparing highly substituted pyridines. nih.gov
Bio-inspired Adhesives and Materials: Nature often utilizes specific molecular architectures to achieve remarkable functions. rsc.org While a direct link is yet to be established, the amphiphilic nature of this compound could inspire the design of new surfactants, self-assembling systems, or components of bio-inspired adhesives.
Q & A
Q. Table 1: Example Data Extraction Template
| Study | Synthesis Yield (%) | Key Mechanistic Finding | Evidence Quality |
|---|---|---|---|
| [16] | 72 | Ion-pair mechanism | High (NMR/CIDNP) |
Advanced: What statistical methods validate reproducibility in this compound pharmacological assays?
Methodological Answer:
- Dose-Response Analysis : Report IC₅₀/EC₅₀ values with 95% confidence intervals. Use nonlinear regression models (e.g., GraphPad Prism) .
- Positive/Negative Controls : Include reference compounds (e.g., known kinase inhibitors for kinase assays) .
- Power Analysis : Calculate sample sizes to ensure statistical significance (α=0.05, β=0.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
